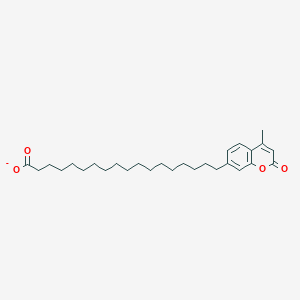
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by the presence of a chromen-2-one moiety substituted with a methyl group and an octadecanoate ester chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol derivatives.
Substitution: The methyl group on the chromen-2-one ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoic acid.
Reduction: Formation of 18-(4-Methyl-2-chroman-7-yl)octadecanoate.
Substitution: Formation of halogenated derivatives such as 18-(4-Bromo-2-oxochromen-7-yl)octadecanoate.
Aplicaciones Científicas De Investigación
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxochromen-7-yl benzenesulfonate
- 4-Methyl-2-oxochromen-7-yl furan-2-carboxylate
- 4-Methyl-2-oxochromen-7-yl carbamate
Uniqueness
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is unique due to its long octadecanoate ester chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid-based drug delivery systems.
Propiedades
Fórmula molecular |
C28H41O4- |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
18-(4-methyl-2-oxochromen-7-yl)octadecanoate |
InChI |
InChI=1S/C28H42O4/c1-23-21-28(31)32-26-22-24(19-20-25(23)26)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-27(29)30/h19-22H,2-18H2,1H3,(H,29,30)/p-1 |
Clave InChI |
UNGLODKQYWRUCC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


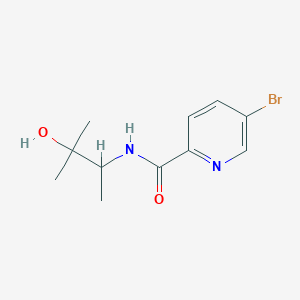
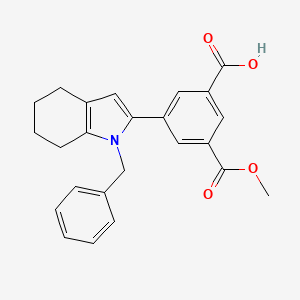
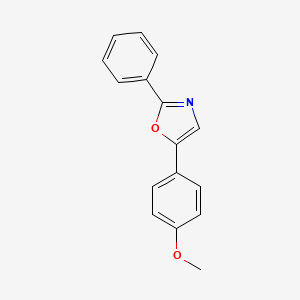
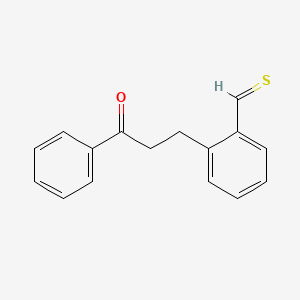
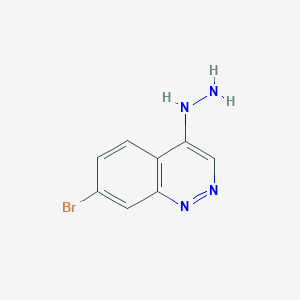
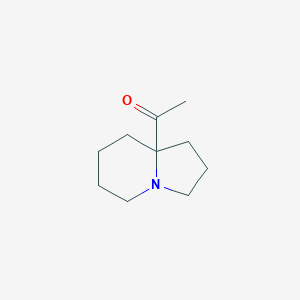
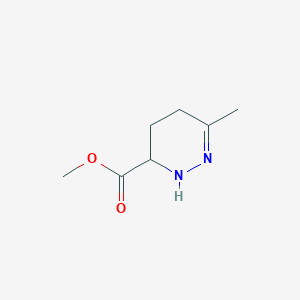
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
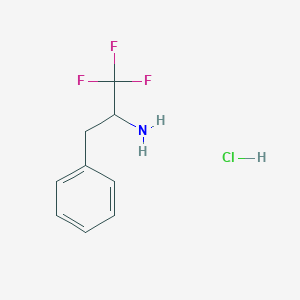
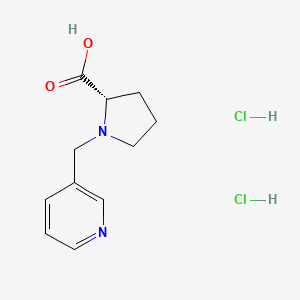


![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
